Cyclohexylamine phosphate
Description
Significance and Scope of Research in Chemical Sciences
The significance of cyclohexylamine (B46788) phosphate (B84403) in academic research is multifaceted, primarily revolving around its roles as a corrosion inhibitor, a structure-directing agent in synthesis, and a tool for chemical isolation and analysis.
Corrosion Inhibition: Cyclohexylamine and its derivatives, including the phosphate salt, have been investigated as effective corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.netdntb.gov.ua Research indicates that these compounds function by adsorbing onto the metal's surface, forming a protective film. This process involves physisorption, where the inhibitor molecules physically attach to the surface, increasing the charge transfer resistance and mitigating the corrosive action of the acid. researchgate.net Studies have demonstrated a direct correlation between the concentration of the inhibitor and the level of corrosion protection afforded. researchgate.net
Interactive Table: Corrosion Inhibition Efficiency of Cyclohexylamine
Data sourced from a study on mild steel in 0.1 N H2SO4. researchgate.net
Synthesis of Microporous Materials: In the field of materials science, cyclohexylamine serves as a crucial "template" or "structure-directing agent" (SDA) in the hydrothermal synthesis of aluminophosphate (AlPO) molecular sieves. cas.czresearchgate.net The size and geometric shape of the cyclohexylamine molecule guide the formation of the crystalline framework of the aluminophosphate, growing around the organic template to create channels and cavities of specific dimensions. cas.cz The ratio of cyclohexylamine to the aluminum and phosphorus sources in the initial gel is a critical parameter that influences the final structure and void volume of the synthesized material. cas.cz After synthesis, the organic template is typically removed by calcination to yield the porous aluminophosphate structure. cas.cz
Role in Chemical Synthesis and Purification: The basic nature of cyclohexylamine allows it to readily form stable, crystalline ammonium (B1175870) salts with acidic phosphate-containing molecules. beilstein-journals.orgrsc.org This property is exploited in synthetic organic chemistry to facilitate the isolation, purification, and characterization of complex organophosphate esters. By converting potentially unstable or non-crystalline acidic compounds into well-defined salts, researchers can more easily handle the materials and confirm their structures using techniques like single-crystal X-ray diffraction. beilstein-journals.orgrsc.org
Historical Context of Related Chemical Compound Discoveries
The study of cyclohexylamine phosphate is built upon the independent historical development of its constituent components: cyclohexylamine and phosphate chemistry.
Cyclohexylamine, an aliphatic amine, has been produced commercially via two primary routes: the alkylation of ammonia (B1221849) with cyclohexanol (B46403) and, more commonly, the catalytic hydrogenation of aniline. metoree.comwikipedia.org The latter process became a significant industrial method, leveraging the availability of aniline, a foundational chemical in the dye industry. The utility of cyclohexylamine expanded into various applications, including its use as a precursor for rubber vulcanization accelerators, a building block for pharmaceuticals, and as an effective corrosion inhibitor in boiler water treatments. wikipedia.orgataman-chemicals.com
The field of phosphate chemistry underwent a significant evolution with the discovery of organophosphates and inorganic phosphate-based materials. A landmark discovery occurred in the early 1980s with the synthesis of aluminophosphate (AlPO) molecular sieves. rsc.org This breakthrough in materials science created a new class of porous solids with ordered structures similar to zeolites. It was quickly established that the synthesis of these novel materials was highly dependent on the presence of organic amines or quaternary ammonium salts, which act as templates. cas.cz This "template theory" spurred extensive research into the role of various organic compounds in directing the structure of microporous solids, leading to the investigation of amines like cyclohexylamine for their ability to organize the inorganic framework during crystallization. cas.cz The convergence of these fields—the established industrial chemistry of amines and the burgeoning science of templated materials synthesis—provided the context for academic research into the interactions between cyclohexylamine and phosphates.
Chemical Properties of this compound
The fundamental properties of this compound are derived from its composition as a salt of cyclohexylamine and phosphoric acid.
Interactive Table: Properties of this compound
Properties
CAS No. |
36011-98-0 |
|---|---|
Molecular Formula |
C6H16NO4P |
Molecular Weight |
197.17 g/mol |
IUPAC Name |
cyclohexanamine;phosphoric acid |
InChI |
InChI=1S/C6H13N.H3O4P/c7-6-4-2-1-3-5-6;1-5(2,3)4/h6H,1-5,7H2;(H3,1,2,3,4) |
InChI Key |
GLDSGGKXZDXGST-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N.OP(=O)(O)O |
Canonical SMILES |
C1CCC(CC1)N.OP(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohexylamine Phosphate and Analogues
Direct Synthesis Pathways and Salt Formation
Direct synthesis methods are predicated on the acid-base reaction between a phosphorus-containing acid and cyclohexylamine (B46788). These methods are often employed for their simplicity and high yields in producing well-defined salts.
The synthesis of monoalkyl phosphate (B84403) esters is a fundamental process in organophosphorus chemistry. While cyclohexylamine is not directly involved in the esterification itself, it serves as a crucial base to form stable, isolable salts with the resulting acidic monoalkyl phosphates. A common method for preparing monoalkyl phosphates involves the phosphorylation of alcohols. Reagents such as polyphosphoric acid or phosphorus pentoxide (P₂O₅) are frequently used for this purpose. p2infohouse.orgresearchgate.net The reaction of an alcohol with a phosphating agent typically yields a mixture of monoester, diester, and free phosphoric acid. p2infohouse.org
The general scheme for the formation of a monoalkyl phosphate followed by salt formation with cyclohexylamine can be represented as follows:
Phosphorylation of an alcohol: ROH + P₂O₅/H₂O → R-O-P(O)(OH)₂ + (R-O)₂P(O)OH
Neutralization with cyclohexylamine: R-O-P(O)(OH)₂ + 2 C₆H₁₁NH₂ → [R-O-P(O)(O⁻)₂][C₆H₁₁NH₃⁺]₂
The resulting cyclohexylammonium salt of the monoalkyl phosphate often exhibits improved stability and handling characteristics compared to the free acid. An example is the formation of phenolphthalein (B1677637) monophosphate bis(cyclohexylamine) salt, a reagent used in biochemical assays.
Phosphonic acids (R-P(O)(OH)₂) are another class of organophosphorus compounds that can be neutralized with cyclohexylamine to form stable salts. nih.govd-nb.info A significant advantage of using cyclohexylamine for this purpose is the potential to generate non-hygroscopic salts, which are easier to handle and store. google.com The reaction is a straightforward acid-base neutralization.
The low water solubility and stability of these salts make them suitable for various applications, including their use as components in agricultural formulations. google.com For instance, the dicyclohexylamine (B1670486) salt of pentachlorophenol (B1679276) has a very low solubility in water. google.com While this example involves a phenol (B47542) rather than a phosphonic acid, the principle of forming a low-solubility salt with cyclohexylamine is analogous.
The formation of such salts can be achieved by reacting the phosphonic acid with cyclohexylamine in a suitable solvent or by reacting a salt of the phosphonic acid with a cyclohexylamine salt in an aqueous medium. google.com
The stoichiometry of the resulting salt depends on the number of acidic protons on the phosphorus-containing acid and the molar equivalents of cyclohexylamine used. For example, a monoalkyl phosphate has two acidic protons and can react with two equivalents of cyclohexylamine to form a bis(cyclohexylammonium) salt.
| Phosphorus Acid | Amine | Stoichiometry (Acid:Amine) | Resulting Salt | Reference |
| Phenolphthalein monophosphate | Cyclohexylamine | 1:2 | Phenolphthalein monophosphate bis(cyclohexylamine) salt | |
| 2,4,6-Trichlorophenol | Dicyclohexylamine | 1:1 | Dicyclohexylamine salt of 2,4,6-trichlorophenol | google.com |
| Pentachlorophenol | Dicyclohexylamine | 1:1 | Dicyclohexylamine salt of pentachlorophenol | google.com |
Indirect Synthetic Approaches and Intermediate Derivatization
Indirect methods for synthesizing cyclohexylamine-containing organophosphorus compounds involve more complex reaction pathways, often building the molecule through carbon-phosphorus and nitrogen-phosphorus bond formation in the presence of cyclohexylamine.
The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound (such as a dialkyl phosphite) to produce α-aminophosphonates. nih.govorganic-chemistry.orgirb.hr This reaction is a versatile method for creating a C-P bond and incorporating an amino group in a single step.
When cyclohexylamine is used as the amine component, the reaction proceeds as follows:
R¹C(O)R² + C₆H₁₁NH₂ + (R³O)₂P(O)H → R¹R²C(NHC₆H₁₁)-P(O)(OR³)₂ + H₂O
The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, depending on the reactivity of the starting materials and the reaction conditions. organic-chemistry.org
Pathway A (Imine intermediate): The amine and carbonyl compound first react to form an imine, which is then attacked by the hydrophosphoryl compound.
Pathway B (α-Hydroxyphosphonate intermediate): The carbonyl compound and the hydrophosphoryl compound react to form an α-hydroxyphosphonate, which then undergoes nucleophilic substitution by the amine.
Studies have shown that with cyclohexylamine and benzaldehyde, the reaction tends to proceed through an imine intermediate. dntb.gov.ua The reaction can be carried out under various conditions, including microwave irradiation, which often leads to higher yields and shorter reaction times. nih.govresearchgate.net
The Atherton-Todd reaction is a method for the synthesis of phosphoramidates from a dialkyl phosphite (B83602), an amine, and a halogenating agent, typically carbon tetrachloride. beilstein-journals.orgnih.govwikipedia.org This reaction results in the formation of a P-N bond.
The general reaction using cyclohexylamine is:
(RO)₂P(O)H + C₆H₁₁NH₂ + CCl₄ → (RO)₂P(O)NHC₆H₁₁ + CHCl₃ + HCl
The reaction is typically carried out in the presence of a base to neutralize the HCl formed. The mechanism is thought to involve the in situ formation of a dialkyl chlorophosphate intermediate, which is then attacked by the amine. beilstein-journals.org
The scope of the Atherton-Todd reaction has been expanded to include various amines, including cyclohexylamine, and different solvents. nih.gov Modified versions of the reaction have also been developed to avoid the use of carbon tetrachloride. nih.govrsc.org
| Reaction Name | Reactants | Product Type | Key Bond Formed |
| Kabachnik-Fields Reaction | Carbonyl, Cyclohexylamine, Dialkyl Phosphite | α-Aminophosphonate | C-P |
| Atherton-Todd Reaction | Dialkyl Phosphite, Cyclohexylamine, Carbon Tetrachloride | Phosphoramidate (B1195095) | P-N |
In Situ Generation of Cyclohexylamine in Phosphate Material Synthesis
The in situ generation of organic templates is an advanced synthetic strategy in materials chemistry, aiming to form the structure-directing amine during the crystallization of the inorganic framework itself. This approach can offer advantages by controlling the concentration of the template and potentially leading to novel structures. While direct, documented examples of the in situ generation of cyclohexylamine specifically for the synthesis of phosphate-based materials are not prevalent in the reviewed literature, the concept can be constructed based on established chemical reactions.
The most viable pathway for the in situ formation of cyclohexylamine is the reductive amination of cyclohexanone (B45756). mdpi.comresearchgate.net This reaction involves the condensation of cyclohexanone with an ammonia (B1221849) source to form an enamine or imine intermediate, which is then hydrogenated to yield cyclohexylamine. In a hypothetical one-pot synthesis of a metal phosphate, precursors for the inorganic framework would be combined with the reactants for the amine synthesis.
A plausible synthetic mixture could involve a metal salt (e.g., ZnO), a phosphorus source (e.g., H₃PO₄), cyclohexanone, an ammonia source (e.g., aqueous ammonia), and a reducing agent (e.g., H₂), all placed in a hydrothermal reactor. Under hydrothermal conditions, the reductive amination of cyclohexanone would proceed concurrently with the formation of the metal phosphate framework. mdpi.com The newly formed cyclohexylamine molecules would then be incorporated into the growing inorganic structure, acting as a template or a charge-balancing cation. The efficiency of such a process would depend on the careful tuning of reaction conditions to match the kinetics of both the amine formation and the inorganic crystallization.
Table 1: Hypothetical Reaction Parameters for In Situ Cyclohexylamine Generation in Phosphate Synthesis
| Parameter | Proposed Condition/Reactant | Role |
| Metal Precursor | Zinc Oxide (ZnO) | Source of metal for the phosphate framework |
| Phosphorus Precursor | Phosphoric Acid (H₃PO₄) | Source of phosphate for the framework |
| Amine Precursor | Cyclohexanone | Carbonyl compound for reductive amination |
| Nitrogen Source | Ammonia (NH₃) | Reactant for imine formation |
| Reducing Agent | Hydrogen (H₂) | For hydrogenation of the imine intermediate |
| Catalyst | Rh-Ni / SiO₂ | To facilitate the reductive amination process mdpi.com |
| Reaction Environment | Hydrothermal (aqueous) | To facilitate both reactions simultaneously |
| Temperature | 100 - 180 °C | Typical range for hydrothermal synthesis and amination |
Preparation of Hybrid Organic-Inorganic Phosphate Compounds
The synthesis of hybrid organic-inorganic materials is a significant area of materials science, where organic molecules are incorporated into inorganic matrices to create compounds with combined or enhanced properties. rsc.orgscispace.comnih.gov Cyclohexylamine, and its protonated form cyclohexylammonium, is utilized as a structure-directing agent (SDA) or template in the synthesis of novel metal phosphate and phosphite frameworks. researchgate.net The amine's size, shape, and charge influence the architecture of the final inorganic structure, leading to the formation of specific pore geometries or layered arrangements.
Hydrothermal synthesis is a common method for preparing these hybrid compounds. In a typical procedure, a mixture of a metal source, a phosphorus source, and cyclohexylamine is heated in a sealed vessel (autoclave) with water as the solvent. researchgate.net The organic amine can be protonated by the acidic phosphate precursors, forming cyclohexylammonium cations that balance the charge of the anionic inorganic framework. These cations are then trapped within the channels or between the layers of the crystallized material.
One area of research involves the synthesis of open-framework zinc phosphites. For instance, using cyclohexylamine as a template has led to the creation of novel zinc phosphite structures with large channels. researchgate.net Another application is in the isolation and characterization of organophosphate esters. Mono-alkyl phosphates can be synthesized and conveniently isolated as their crystalline cyclohexylamine salts. rsc.org In this method, reacting phosphoric acid and an alcohol produces the mono-alkyl phosphate, which is then precipitated from the solution by the addition of cyclohexylamine. The resulting salt is often a stable, crystalline solid, which facilitates its purification and structural analysis by methods like single-crystal X-ray diffraction. rsc.org
Table 2: Research Findings on the Synthesis of Cyclohexylamine-Templated Phosphates/Phosphites
| Product Formula | Synthesis Method | Key Reactants | Temperature (°C) | Key Finding |
| (C₆H₁₄N)₂[Zn₃(HPO₃)₄] | Hydrothermal | Zinc source, Phosphorous acid, Cyclohexylamine | Not specified | Formation of an open-framework zinc phosphite with extra-large 24-ring channels, demonstrating the structure-directing role of cyclohexylamine. researchgate.net |
| [C₆H₁₃NH₃]₂[(CF₃CH₂O)PO₃]·H₂O | Esterification & Salt Formation | Phosphoric acid, 2,2,2-Trifluoroethanol, Acetic anhydride, Cyclohexylamine | Not specified | Cyclohexylamine is used to isolate the mono-trifluoroethyl phosphate ester as a stable, crystalline salt suitable for characterization. rsc.org |
| [C₆H₁₃NH₃]₂[((CH₃)₃CCH₂O)PO₃]·H₂O·MeOH | Esterification & Salt Formation | Phosphoric acid, Neopentyl alcohol, Acetic anhydride, Cyclohexylamine | Not specified | Successful isolation of the mono-neopentyl phosphate ester as a cyclohexylammonium salt, demonstrating a versatile method for handling organophosphates. rsc.org |
Structural Elucidation and Advanced Characterization Techniques for Cyclohexylamine Phosphate Systems
Advanced Spectroscopic Investigations
The definitive characterization of cyclohexylamine (B46788) phosphate (B84403) relies on a suite of advanced spectroscopic techniques. These methods provide detailed information regarding the molecular structure, protonation state, conformation, and functional group composition of the compound in both solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of cyclohexylamine phosphate, offering atomic-level insights into its constituent cyclohexylammonium cation and phosphate anion.
In solution, NMR spectroscopy confirms the presence and connectivity of the atoms within the this compound salt.
¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms within the cyclohexylammonium cation. The spectrum typically shows a complex set of signals for the protons on the cyclohexane (B81311) ring, often appearing as multiplets in the approximate range of 1.0 to 2.0 ppm. chemicalbook.com A distinct signal, shifted further downfield (around 3.1 ppm), corresponds to the proton attached to the nitrogen-bearing carbon (C1). chemicalbook.com The protons on the ammonium (B1175870) group (-NH₃⁺) would also be observable, though their chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the cyclohexyl group. chemicalbook.comspectrabase.com Due to the symmetry of the ring, a specific number of signals is expected. The carbon atom bonded to the nitrogen (C1) is the most deshielded and appears at a lower field (higher ppm value), typically around 50-55 ppm. researchgate.net The other carbons of the ring (C2, C3, C4) will appear at higher fields (lower ppm values), generally in the 24-35 ppm range. spectrabase.comresearchgate.net
³¹P NMR: Phosphorus-31 NMR is highly specific for the phosphate anion. A proton-decoupled ³¹P NMR spectrum of this compound is expected to show a single sharp signal, as all phosphorus atoms are in an equivalent chemical environment. huji.ac.il The exact chemical shift is sensitive to pH and the degree of protonation but generally falls within the characteristic range for orthophosphates. nih.govillinois.edutrilinkbiotech.com The presence of a single peak confirms the identity of the phosphate counter-ion.
Table 1: Representative Solution-State NMR Chemical Shifts for this compound Moieties Note: Chemical shifts (δ) are approximate and can vary based on solvent, concentration, and pH.
| Nucleus | Functional Group | Approximate Chemical Shift (ppm) | Multiplicity (Proton-Coupled) |
| ¹H | Cyclohexyl CH₂ | 1.0 - 2.0 | Multiplet |
| Cyclohexyl CH-N | ~3.1 | Multiplet | |
| ¹³C | C1 (attached to N) | 50 - 55 | CH |
| C2, C6 | 30 - 35 | CH₂ | |
| C3, C5 | 24 - 26 | CH₂ | |
| C4 | 24 - 26 | CH₂ | |
| ³¹P | Phosphate (PO₄) | 0 - 5 | Singlet (¹H decoupled) |
Solid-state NMR (ssNMR) provides crucial information about the structure of this compound in its solid, crystalline form, which can differ from its state in solution.
Protonation State Analysis: ³¹P MAS NMR is particularly sensitive to the local environment of the phosphate group, including its protonation state (e.g., H₂PO₄⁻ vs. HPO₄²⁻) and hydrogen bonding interactions. bohrium.com The isotropic chemical shift and the chemical shift anisotropy (CSA), which describes the orientation-dependent magnetic shielding, are key parameters. illinois.eduosti.gov Different protonation states and hydrogen bonding networks within the crystal lattice will result in distinct ³¹P chemical shifts and CSA values, allowing for detailed characterization of the phosphate anion's environment. illinois.edubohrium.com
Conformational Analysis: The conformation of the cyclohexylammonium cation, such as the specific chair or boat form it adopts in the crystal, can be investigated using ¹³C MAS NMR. nih.gov The chemical shifts of the carbon atoms are sensitive to their local geometry and intermolecular interactions. nih.gov By comparing experimental solid-state chemical shifts with theoretical calculations for different conformations, the most probable solid-state structure can be determined. nih.gov This technique can differentiate between crystallographically inequivalent molecules in the unit cell, which would manifest as multiple peaks for a single carbon position.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of molecules. These methods are excellent for identifying functional groups and providing a molecular fingerprint of the compound.
FTIR spectroscopy measures the absorption of infrared radiation by the sample, causing molecular vibrations such as stretching and bending. The resulting spectrum is a unique pattern of absorption bands that correspond to specific functional groups.
For this compound, the key expected vibrational modes are:
N-H Vibrations: The ammonium group (R-NH₃⁺) of the protonated cyclohexylamine gives rise to strong, broad stretching bands typically in the 2800-3200 cm⁻¹ region. N-H bending vibrations are also prominent, usually appearing around 1500-1600 cm⁻¹. cabidigitallibrary.org
C-H Vibrations: The cyclohexyl ring produces characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) and C-H bending (scissoring) vibrations around 1450 cm⁻¹. uci.edu
P-O Vibrations: The phosphate anion (e.g., HPO₄²⁻) has strong, characteristic vibrations. The P-O stretching modes typically result in a very strong, broad absorption band in the 900-1100 cm⁻¹ region. nih.govresearchgate.net P-O bending modes are found at lower wavenumbers, generally between 500 and 600 cm⁻¹. researchgate.netufop.br
Table 2: Key FTIR Vibrational Modes for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 2800 - 3200 | N-H Stretch (broad) | Ammonium (-NH₃⁺) |
| 2850 - 2950 | C-H Stretch | Cyclohexyl (CH₂) |
| 1500 - 1600 | N-H Bend | Ammonium (-NH₃⁺) |
| ~1450 | C-H Bend | Cyclohexyl (CH₂) |
| 900 - 1100 | P-O Stretch (strong, broad) | Phosphate (PO₄) |
| 500 - 600 | O-P-O Bend | Phosphate (PO₄) |
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and non-polar bonds, providing detailed structural information.
Molecular Structure: In the Raman spectrum of this compound, the most intense peak is typically the symmetric stretching mode (ν₁) of the phosphate ion, which appears as a sharp, strong band around 940-990 cm⁻¹. metrohm.commdpi.comufop.br This peak is highly characteristic and serves as a definitive marker for the phosphate group. Other phosphate bending and stretching modes (ν₂, ν₃, ν₄) are also visible at different frequencies. ufop.brufop.br The C-C and C-H vibrations of the cyclohexyl ring are also readily observed. Raman spectroscopy is highly sensitive to the crystalline structure (polymorphism), meaning different solid forms of this compound would produce distinct spectra, particularly in the low-frequency region (< 400 cm⁻¹) corresponding to lattice vibrations. spectroscopyonline.com
Compositional Analysis: Because the intensity of a Raman signal is proportional to the concentration of the analyte, Raman spectroscopy can be used for quantitative compositional analysis. nih.gov By monitoring the intensity of the characteristic phosphate ν₁ peak and specific peaks from the cyclohexylammonium cation, the stoichiometry of the salt or the composition of mixtures containing it can be determined. metrohm.comnih.gov
Table 3: Characteristic Raman Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group / Moiety |
| 2850 - 3000 | C-H Stretch | Cyclohexyl |
| ~1450 | C-H Bend | Cyclohexyl |
| 1000 - 1150 | P-O Antisymmetric Stretch (ν₃) | Phosphate |
| 940 - 990 | P-O Symmetric Stretch (ν₁) | Phosphate |
| 550 - 600 | O-P-O Bending (ν₄) | Phosphate |
| ~420 | O-P-O Bending (ν₂) | Phosphate |
| < 400 | Lattice Modes | Crystal Structure |
Mass Spectrometry for Molecular Mass and Purity Determination
Mass spectrometry (MS) is a pivotal technique for the precise determination of the molecular mass of this compound and for assessing its purity. This method involves the ionization of the compound and the subsequent separation of ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry can provide the exact molecular formula, confirming the elemental composition of the cyclohexylammonium and phosphate ions.
In practice, techniques like electrospray ionization (ESI) are particularly effective for analyzing phosphate compounds. colby.edu ESI-MS allows for the characterization of various phosphate species in solution without requiring prior separation. colby.edu For purity analysis, MS can detect and identify structurally related organic impurities, water content, and inorganic impurities. mdpi.com For instance, in the analysis of organic phosphates, quasi-molecular ions such as [M+H]+ are typically observed, allowing for precise mass determination. mdpi.com The presence of trace amounts of phosphorus can also be quantified using techniques like inductively coupled plasma mass spectrometry (ICP-MS), which offers high sensitivity for elemental analysis. nih.gov
Key Findings from Mass Spectrometry:
Molecular Ion Peak: Confirms the expected molecular weight of the this compound salt.
Fragmentation Patterns: Provides structural information about the cyclohexyl and phosphate moieties.
Impurity Profile: Identifies and quantifies any residual starting materials, by-products, or degradation products.
UV-Visible and Near-Infrared Spectroscopy for Electronic Structure
UV-Visible (UV-Vis) and Near-Infrared (NIR) spectroscopy are employed to investigate the electronic structure of this compound. These techniques measure the absorption of light in the ultraviolet, visible, and near-infrared regions, which corresponds to electronic transitions between different energy levels within the molecule.
For cyclohexylamine, UV-Vis spectrophotometry has been used for its quantitative analysis in aqueous solutions. nih.gov The electronic transitions in phosphate-containing materials, such as phosphate glasses, can also be studied using UV-Vis-NIR spectroscopy. chalcogen.ro The absorption bands observed in the UV-Vis spectrum of organic-inorganic hybrid phosphate compounds can provide insights into the electronic distribution and the HOMO-LUMO gap. researchgate.net While cyclohexylamine itself does not possess a strong chromophore for visible light absorption, its interaction with other molecules or its presence in a crystalline lattice can influence its electronic spectrum. NIR spectroscopy can provide information about overtones and combination bands of fundamental vibrations, which can be useful for characterizing the material.
Typical Spectroscopic Data:
| Technique | Wavelength Range | Information Obtained |
|---|---|---|
| UV-Visible | 200-800 nm | Electronic transitions, presence of chromophores, quantitative analysis. nih.govresearchgate.net |
| Near-Infrared | 800-2500 nm | Overtone and combination bands, information on hydrogen bonding. |
Crystallographic Analyses
Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on molecular geometry, crystal packing, and phase purity.
Single-Crystal X-ray Diffraction (SXRD) for Molecular Geometry and Crystal Structure Determination
Single-crystal X-ray diffraction (SXRD) stands as the definitive method for elucidating the absolute atomic arrangement within a crystalline solid. mdpi.comanton-paar.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed three-dimensional model of the electron density can be constructed. From this model, precise information regarding bond lengths, bond angles, and torsional angles of the cyclohexylammonium cation and the phosphate anion can be obtained.
SXRD analysis reveals the intricate network of intermolecular interactions, such as hydrogen bonds between the ammonium group of the cyclohexylammonium cation and the oxygen atoms of the phosphate anion, which govern the crystal packing. researchgate.net This technique provides unequivocal evidence of the ionic nature of the compound and the specific conformation adopted by the cyclohexyl ring in the solid state.
Key Crystallographic Parameters from SXRD:
Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice (a, b, c, α, β, γ). eurjchem.com
Space Group: The symmetry operations that describe the arrangement of molecules in the crystal. eurjchem.com
Atomic Coordinates: The precise position of each atom within the unit cell.
Intermolecular Interactions: Details of hydrogen bonding, and other non-covalent interactions. researchgate.net
Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity
PXRD is crucial for confirming the phase purity of a synthesized batch of this compound. The experimental pattern can be compared to a reference pattern, either calculated from single-crystal data or obtained from a database, to verify the identity of the material. rigaku.com Furthermore, the sharpness and intensity of the diffraction peaks provide an indication of the degree of crystallinity; broad, diffuse peaks may suggest the presence of amorphous or poorly crystalline material. xray.cz
Information Derived from PXRD:
Phase Identification: Each crystalline phase produces a unique diffraction pattern. researchgate.net
Crystallinity Assessment: Sharp peaks indicate high crystallinity, while broad halos suggest amorphous content.
Lattice Parameter Refinement: Precise unit cell parameters can be obtained from high-quality powder data.
Conformation Analysis of Cyclohexylammonium within Solid-State Frameworks
The conformation of the cyclohexylammonium cation within the solid-state framework is a key structural feature that can be precisely determined from crystallographic data. The flexible six-membered ring of cyclohexane can adopt various conformations, with the "chair" conformation being the most stable.
Analysis of SXRD data allows for the detailed examination of the puckering parameters of the cyclohexyl ring, confirming its preferred conformation in the crystalline state. The orientation of the ammonium substituent (axial or equatorial) is also definitively established. These conformational details are influenced by the crystal packing forces and the hydrogen bonding network established with the phosphate anions.
Thermogravimetric Analysis and Elemental Composition Analysis
Thermogravimetric analysis (TGA) and elemental analysis provide complementary information regarding the thermal stability and elemental composition of this compound.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability of the compound, identify decomposition temperatures, and quantify the presence of volatile components such as water or residual solvents. The resulting thermogram plots mass loss against temperature, revealing distinct steps that correspond to specific decomposition events.
Elemental analysis (EA), typically for carbon, hydrogen, and nitrogen (CHN analysis), provides the percentage composition of these elements in the compound. nih.gov This experimental data is compared with the theoretical values calculated from the molecular formula to confirm the elemental composition and purity of the sample. Analysis for phosphorus content can be carried out using methods like inductively coupled plasma mass spectrometry (ICP-MS) after appropriate sample digestion. researchgate.net
Data from Thermal and Elemental Analyses:
| Analysis Technique | Information Provided |
|---|---|
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition profile, presence of solvates. researchgate.net |
| Elemental Analysis (CHN/P) | Percentage composition of C, H, N, and P, confirmation of empirical formula. nih.govresearchgate.net |
Computational and Theoretical Investigations of Cyclohexylamine Phosphate Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electronic structure, molecular orbitals, and reactivity descriptors.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of chemical systems. rsc.orgarxiv.orgnih.gov It offers a balance between accuracy and computational cost, making it suitable for molecules of the size of cyclohexylamine (B46788) phosphate (B84403). DFT calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic properties. nih.govrsc.orgscm.com
In the context of cyclohexylamine and related phosphate compounds, DFT is instrumental in predicting their behavior, particularly as corrosion inhibitors. For the cyclohexylamine moiety, DFT calculations reveal sites susceptible to electrophilic or nucleophilic attack, which is crucial for understanding its interaction with metal surfaces. researchgate.netdntb.gov.ua The protonated amine group and the phosphate anion are key regions of interest.
Theoretical studies on related corrosion inhibitors have utilized DFT to calculate a range of quantum chemical parameters that correlate with their protective efficacy. These parameters provide a quantitative basis for predicting reactivity.
Table 1: Representative Quantum Chemical Parameters Calculated using DFT for Amine-based Corrosion Inhibitors (Note: This table is illustrative, based on typical values for similar amine compounds, as specific data for cyclohexylamine phosphate was not available in the searched literature.)
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ 1.5 eV |
| ΔE (Energy Gap) | ELUMO - EHOMO | ~ 8.0 eV |
| μ (Dipole Moment) | Measure of the overall polarity of the molecule | ~ 2.5 Debye |
| η (Global Hardness) | Resistance to change in electron distribution | ~ 4.0 eV |
| σ (Global Softness) | Reciprocal of global hardness | ~ 0.25 eV-1 |
These parameters help in understanding the molecule's tendency to donate or accept electrons. A higher EHOMO suggests a greater tendency to donate electrons to an acceptor molecule, such as a vacant d-orbital of a metal atom. A lower ELUMO indicates a higher affinity for accepting electrons. The energy gap (ΔE) is an indicator of the molecule's stability and reactivity.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgimperial.ac.ukucsb.edu According to this theory, the most significant contributions to the interaction energy during a chemical reaction come from the overlap of these frontier orbitals. libretexts.org
For this compound, the HOMO is likely to be localized on the phosphate oxygen atoms and the nitrogen atom of the amine, indicating these are the primary sites for electron donation. ucsb.edu The LUMO, conversely, would be distributed over the cyclohexyl ring and the phosphorus atom, representing the regions most likely to accept electrons.
In the context of corrosion inhibition, FMO theory suggests that the this compound molecule can interact with a metal surface in two ways:
Donation: The HOMO of the inhibitor can donate electrons to the vacant d-orbitals of the metal atoms, forming a coordinate bond.
Back-donation: The occupied d-orbitals of the metal can back-donate electrons to the LUMO of the inhibitor, strengthening the adsorption bond.
The analysis of the spatial distribution of these orbitals is crucial for predicting the orientation of the molecule upon adsorption and the nature of the chemical bonds formed. researchgate.netnih.gov
Molecular Dynamics Simulations for Interfacial and Solution Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique is particularly valuable for understanding the behavior of this compound in solution and at interfaces, such as a metal surface in an aqueous environment. nih.govnih.govtue.nl
MD simulations can model the interactions between the cyclohexylamine and phosphate ions with water molecules, providing insights into solvation structures and dynamics. For instance, studies on charged cyclohexyldiamine isomers in aqueous solutions have demonstrated how the conformation and solvation of the amine group are influenced by its protonation state and interactions with water. nih.gov Similarly, simulations of phosphate glasses in aqueous environments have elucidated the role of water in the dissolution process. nih.gov
When applied to the study of corrosion inhibition, MD simulations can model the adsorption of this compound molecules onto a metal surface from an aqueous solution. These simulations can reveal:
The preferred orientation of the inhibitor on the surface.
The formation of a protective film.
The interaction energies between the inhibitor, the surface, and the solvent.
The displacement of water molecules from the surface by the inhibitor.
Theoretical studies on cyclohexylamine as a corrosion inhibitor have used MD simulations to demonstrate its adsorption on a steel surface, corroborating experimental findings. researchgate.net
Conformational Analysis and Energy Landscape Mapping
The biological and chemical activity of a molecule is often dictated by its three-dimensional structure or conformation. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods are essential for exploring the potential energy surface of a molecule to identify stable conformers and the energy barriers between them. researchgate.net
For this compound, the flexibility of the cyclohexyl ring (which can adopt chair, boat, and twist-boat conformations) and the rotation around the C-N and P-O bonds give rise to a complex conformational landscape. researchgate.net Quantum chemical methods can be used to calculate the relative energies of these different conformations, thereby identifying the most stable structures. nih.gov
Understanding the conformational preferences of this compound is important as different conformers may exhibit different reactivities and interaction capabilities. For example, the orientation of the amine and phosphate groups relative to each other will influence the molecule's ability to chelate metal ions or fit into the active site of an enzyme. Studies on cyclic phosphates have shown that the conformation of the phosphate-containing ring can be influenced by substituents and intermolecular interactions. researchgate.net
Host-Guest Interaction Modeling and Inclusion Complex Formation
Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. Cyclodextrins are common host molecules with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating guest molecules. nih.govmdpi.com Computational modeling is a key tool for studying the formation and stability of these inclusion complexes. mdpi.comresearchgate.netresearchgate.net
Theoretical methods such as molecular docking and molecular dynamics simulations can be used to predict whether and how this compound might form an inclusion complex with a host like cyclodextrin (B1172386). mdpi.commdpi.com These simulations can determine:
The most favorable orientation of the guest molecule within the host cavity.
The binding energy of the complex, indicating its stability. nih.gov
The primary driving forces for complexation, such as hydrophobic interactions or hydrogen bonding.
For this compound, the hydrophobic cyclohexyl ring would likely be encapsulated within the cyclodextrin cavity, while the charged phosphate and amine groups could interact with the hydrophilic rim of the host. nih.govirapa.org Such complexation could modify the physicochemical properties of this compound.
Table 2: Calculated Interaction Energies for Model Host-Guest Complexes (Note: This table presents typical interaction energy components for cyclodextrin complexes with guest molecules containing amine and phosphate functionalities, as specific data for this compound was not available.)
| Interaction Type | Description | Estimated Contribution (kcal/mol) |
|---|---|---|
| Van der Waals Energy | Non-polar interactions between the guest and the host cavity | -10 to -20 |
| Electrostatic Energy | Interactions between charged/polar groups | -5 to -15 |
| Solvation Free Energy | Energy change associated with the removal of water from the cavity and around the guest | +5 to +15 |
Theoretical Prediction of Adsorption Mechanisms
The interaction of this compound with surfaces is critical for applications such as corrosion inhibition and surface modification. Theoretical calculations can provide a detailed picture of the adsorption mechanism at the atomic level. tribology.rs
DFT calculations are particularly powerful for modeling the adsorption of molecules on solid surfaces. By constructing a model of the surface (e.g., an iron oxide layer on steel) and the adsorbate molecule, DFT can be used to:
Determine the most stable adsorption sites and geometries.
Calculate the adsorption energy, which indicates the strength of the interaction.
Analyze the charge transfer between the molecule and the surface.
Simulate vibrational frequencies of the adsorbed molecule, which can be compared with experimental spectroscopic data.
Studies on the adsorption of organic phosphates on mineral surfaces have shown that they can form inner-sphere complexes through the coordination of phosphate oxygen atoms to surface metal ions. frontiersin.org Similarly, research on amine-based corrosion inhibitors has demonstrated through DFT that the nitrogen atom plays a crucial role in the adsorption process. icrc.ac.iricrc.ac.ir For this compound, it is expected that both the amine and phosphate groups would contribute to the adsorption, potentially leading to a strong and stable interaction with a metal surface. dntb.gov.ua
Reaction Mechanisms and Chemical Reactivity of Cyclohexylamine Phosphate
Organic Reaction Mechanisms
In the realm of organic chemistry, the reactivity of cyclohexylamine (B46788) phosphate (B84403) is primarily associated with the nucleophilic nature of the cyclohexylamine component and the potential of the phosphate group to participate in phosphorylation.
While cyclohexylamine phosphate itself is not typically employed as a direct phosphorylating agent, its amine component, cyclohexylamine, is a key reactant in the synthesis of α-aminophosphonates. These compounds are structural analogs of α-amino acids and are of significant interest in medicinal chemistry. The primary route to their synthesis is the Kabachnik-Fields reaction, a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602).
In this reaction, cyclohexylamine acts as the nitrogen source. The mechanism is believed to proceed via one of two pathways:
Formation of an imine intermediate through the reaction of cyclohexylamine and the carbonyl compound, followed by the nucleophilic addition of the dialkyl phosphite to the imine.
Formation of an α-hydroxyphosphonate from the reaction of the carbonyl compound and the dialkyl phosphite, followed by nucleophilic substitution of the hydroxyl group by cyclohexylamine.
The specific pathway can depend on the reactants and reaction conditions. The use of cyclohexylamine allows for the creation of α-aminophosphonates bearing a cyclohexyl group on the nitrogen atom, which can be valuable for modulating the biological activity of the target molecule.
The enzymatic oxidation of the cyclohexylamine moiety is a well-documented biochemical transformation. This reaction does not involve the phosphate salt directly but targets the amine. The key enzyme responsible for this process is Cyclohexylamine Oxidase (CHAO) (EC 1.4.3.12). wikipedia.org This flavin-containing amine oxidase catalyzes the oxidative deamination of cyclohexylamine. nih.gov
This process is significant for the biodegradation of cyclohexylamine, which is used in various industrial applications and can be an environmental contaminant. nih.gov The enzyme utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor to facilitate the oxidation. wikipedia.org Studies on CHAO from various bacterial sources, such as Acinetobacter sp. and Brevibacterium oxydans, have elucidated its biochemical properties and substrate specificity. nih.govnih.gov The enzyme is highly specific for cyclohexylamine but can also show activity towards other primary amines, which has led to its exploration as a biocatalyst for the deracemization of racemic amines. nih.govnih.gov
Table 1: Properties of Cyclohexylamine Oxidase (CHAO) from Acinetobacter sp. YT-02
| Property | Value |
|---|---|
| Optimal pH | 7.0 |
| Optimal Temperature | 50°C |
| Kinetic Parameter (K_m) | 0.25 ± 0.02 mM |
| Kinetic Parameter (V_max) | 4.3 ± 0.083 µM min⁻¹ |
| Inhibitors | Mg²⁺, Co²⁺, K⁺ |
Data sourced from research on CHAO from Acinetobacter sp. YT-02. nih.gov
Inorganic and Coordination Chemistry Reactivity
The inorganic reactivity of this compound involves the separate or combined interactions of the cyclohexylammonium cation and the phosphate anion with other inorganic species and materials.
Specific research detailing the formation of metal ion complexes with this compound as a complete salt is limited in the available literature. However, the components of the salt, the phosphate anion and the amine, are both well-known ligands in coordination chemistry. Phosphate anions can coordinate to metal ions in various modes, including monodentate, bidentate (chelating or bridging), and tridentate fashions. wikipedia.org Amines are classic Lewis bases that form coordinate bonds with metal centers. It can be inferred that in a solution containing metal ions, this compound would dissociate, and both the phosphate and neutral cyclohexylamine (in equilibrium with its protonated form) could potentially coordinate to the metal center.
Cyclohexylamine is known to act as an effective intercalating agent for layered inorganic host materials, most notably α-zirconium phosphate (α-ZrP). mdpi.com Intercalation is the insertion of guest molecules or ions into the interlayer space of a host material, leading to an expansion of the layers. researchgate.net
The mechanism involves an acid-base reaction where the basic cyclohexylamine molecules are inserted between the layers of the acidic α-ZrP, which has the formula Zr(HPO₄)₂·H₂O. This process typically results in the formation of a bilayer of amine molecules within the galleries of the host material. The amine head group interacts with the phosphate layers, while the cyclohexyl rings are oriented into the interlayer space. This intercalation significantly increases the basal spacing (d-spacing) of the layered material. For instance, the intercalation of bulky cyclohexylamine into α-ZrP can introduce voids within the interlayer galleries, which can modify the material's properties for subsequent applications.
Table 2: Effect of Amine Intercalation on α-Zirconium Phosphate Basal Spacing
| Intercalating Agent | Host Material | Resulting Basal Spacing (d-spacing) |
|---|---|---|
| Cyclohexylamine | α-Zirconium Phosphate (α-ZrP) | Can increase to accommodate a bilayer of molecules |
| Dodecylamine | α-Zirconium Phosphate (α-ZrP) | Varies with chain length and arrangement |
| Cyclohexylamine/Dodecylamine Mixture | α-Zirconium Phosphate (α-ZrP) | Creates different guest arrangements and voids |
Data reflects the general behavior of amine intercalation in layered zirconium phosphates. mdpi.com
Specific, detailed studies on the thermal decomposition and pyrolysis pathways exclusively for this compound are not extensively available in the scientific literature. However, the thermal behavior of amine phosphates, in general, can be predicted to involve several stages.
Initially, heating would likely cause the loss of any water of hydration. At higher temperatures, the decomposition would be expected to proceed via the decomposition of the organic cation and the condensation of the phosphate anions. For similar amine phosphates, such as ammonium (B1175870) phosphate, thermal decomposition involves the release of ammonia (B1221849) and water, leading to the formation of pyrophosphates and polyphosphates at elevated temperatures. researchgate.netua.edu The cyclohexylamine component would likely undergo decomposition to form volatile organic compounds. The exact products and decomposition temperatures would depend on factors such as the heating rate and the atmosphere (inert or oxidative). For organophosphorus esters, thermal degradation often proceeds via the elimination of a phosphorus acid, followed by further decomposition. nih.gov A similar multi-stage degradation could be anticipated for this compound.
Intermolecular Interactions and Supramolecular Assembly of this compound
The formation and structural integrity of this compound are governed by a sophisticated interplay of non-covalent forces. These interactions, primarily hydrogen bonding and electrostatic forces, dictate the arrangement of ions in the solid state and drive the formation of larger, ordered structures in a process known as supramolecular assembly.
Hydrogen Bonding Networks in Solid-State Structures
In the crystalline lattice of this compound, an extensive and robust network of hydrogen bonds is the primary organizing force. This network arises from the interaction between the protonated amino group of the cyclohexylammonium cation (C₆H₁₁NH₃⁺) and the various oxygen atoms of the phosphate anion (e.g., H₂PO₄⁻ or HPO₄²⁻).
The cyclohexylammonium ion is an excellent hydrogen bond donor, with three acidic protons on the positively charged nitrogen atom. The phosphate anion, conversely, is a potent hydrogen bond acceptor, with multiple lone pairs on its oxygen atoms. The confluence of these donor and acceptor sites leads to the formation of strong, directional hydrogen bonds. Key interactions that define the solid-state architecture include:
N-H···O Bonds: The primary interaction involves the donation of a proton from the -NH₃⁺ group to an oxygen atom of the phosphate anion. This charge-assisted hydrogen bond is particularly strong due to the electrostatic attraction between the positively charged donor group and the negatively charged acceptor.
O-H···O Bonds: In cases involving the dihydrogen phosphate anion (H₂PO₄⁻), hydrogen bonds can form between the P-OH donor of one anion and an oxygen acceptor on an adjacent phosphate anion. This interaction can lead to the formation of phosphate chains or oligomers within the crystal lattice. researchgate.netnih.gov
The combination of these hydrogen bonds results in a high-dimensional, tightly-bound network. jcu.edu.au This intricate web of interactions is crucial for the thermodynamic stability of the crystal. The specific geometry and connectivity of this network determine the macroscopic properties of the solid, including its melting point and solubility. Studies on related ammonium phosphate systems have demonstrated the critical role of hydrogen bonding in defining their crystal structures and physical properties. researchgate.netias.ac.in
Table 1: Key Hydrogen Bonding Interactions in this compound
| Donor Group | Acceptor Group | Bond Type | Significance |
| Cyclohexylammonium (-NH₃⁺) | Phosphate Oxygen (-O⁻) | N-H···O | Primary charge-assisted bond; major contributor to lattice energy. |
| Phosphate Hydroxyl (P-OH) | Phosphate Oxygen (P=O or P-O⁻) | O-H···O | Facilitates the formation of phosphate anion chains and layers. |
Electrostatic Interactions in Complex Formation
The fundamental interaction in this compound is the electrostatic or ionic attraction between the cyclohexylammonium cation and the phosphate anion. unpchemicals.comspectroscopyonline.com Following the transfer of a proton from phosphoric acid to the basic amino group of cyclohexylamine, the resulting oppositely charged ions are strongly attracted to one another. nih.govnih.gov
Furthermore, the presence of phosphate anions can mutually enhance the protonation state of the amine groups, and vice-versa, leading to a cooperative effect that strengthens the electrostatic binding. rsc.org This specific amine-phosphate interaction is stronger than what would be expected from simple electrostatic considerations alone, suggesting a unique chemical compatibility that favors stable complex formation even under conditions where electrostatic forces might be hindered. researchgate.net
Table 2: Comparison of Intermolecular Forces in this compound
| Interaction Type | Nature | Directionality | Relative Strength | Role in Structure |
| Electrostatic (Ionic) | Attraction between C₆H₁₁NH₃⁺ and PO₄³⁻ ions | Non-Directional | Very Strong | Primary force holding the ion pairs together. |
| Hydrogen Bonding | Proton sharing between donor (N-H, O-H) and acceptor (O) | Highly Directional | Strong | Orients the ion pairs into a specific, ordered crystal lattice. |
Supramolecular Aggregation and Architecture in Phosphate Systems
Supramolecular chemistry involves the assembly of molecular components into larger, functional structures through non-covalent interactions. acs.orgmdpi.com In phosphate-based systems, the interplay of strong electrostatic forces and directional hydrogen bonding provides a powerful toolkit for the construction of complex supramolecular architectures. ingentaconnect.combenthamdirect.combenthamscience.com
The individual ion pairs of cyclohexylammonium phosphate can be viewed as building blocks, or "tectons," that self-assemble into higher-order structures. rsc.org The specific architecture of these aggregates is dictated by the geometry of the hydrogen bonding. For instance, dihydrogen phosphate anions are known to self-associate into anti-electrostatic oligomers and one-dimensional chains via O-H···O bonds. researchgate.netnih.gov These phosphate chains can then act as a scaffold, with the cyclohexylammonium cations linking them through N-H···O hydrogen bonds, potentially forming layered (2D) or three-dimensional (3D) networks.
This capacity for self-assembly is a hallmark of amine-phosphate systems. rsc.org The process is driven by the thermodynamic favorability of forming multiple hydrogen bonds and maximizing electrostatic attractions. The resulting supramolecular structures are not merely random aggregates but ordered arrays that can exhibit unique properties distinct from their individual molecular components. This principle is fundamental to the fields of crystal engineering and materials science, where controlling intermolecular interactions is key to designing materials with specific functions. nih.govwikipedia.org
Table 3: Potential Supramolecular Motifs in Amine-Phosphate Systems
| Supramolecular Motif | Primary Driving Forces | Resulting Architecture |
| Anion Chains | O-H···O hydrogen bonding between H₂PO₄⁻ ions | 1D chains of phosphate anions. |
| Cation-Anion Layers | N-H···O hydrogen bonding between cations and anion chains | 2D sheets or layered structures. |
| 3D Networks | Extensive N-H···O and O-H···O hydrogen bonding in multiple directions | Fully interconnected 3D crystalline framework. |
Applications of Cyclohexylamine Phosphate in Advanced Research Domains
Materials Science and Engineering
Cyclohexylamine (B46788) phosphate (B84403) is a chemical compound with significant, multifaceted applications in the realm of materials science and engineering. Its utility stems from the combined chemical functionalities of the cyclohexylammonium cation and the phosphate anion. These distinct components allow the compound to serve diverse roles, from protecting metallic surfaces against environmental degradation to acting as a foundational component in the synthesis of advanced porous materials. In materials research, it is explored as a corrosion inhibitor, a chemical precursor for functional ceramics and metal phosphates, and as a templating agent for creating highly ordered microporous structures.
Corrosion Inhibition Mechanisms
The efficacy of cyclohexylamine phosphate as a corrosion inhibitor is attributed to a synergistic mechanism involving both its cationic and anionic constituents. It operates by interfacing with the metal surface, altering the electrochemical processes that drive corrosion. This involves the physical blocking of active sites, the formation of a stable, non-reactive barrier, and the suppression of both anodic and cathodic reactions.
The initial step in the corrosion inhibition process by this compound involves the adsorption of its constituent ions onto the metallic surface. The positively charged cyclohexylammonium cation is attracted to the metal surface, which often carries a net negative charge in corrosive media due to the adsorption of anions from the solution (e.g., Cl⁻, SO₄²⁻). This electrostatic attraction facilitates the accumulation of the organic cations at the metal-solution interface.
Once at the surface, these molecules displace water and aggressive corrosive species, forming a protective molecular layer. The degree to which the surface is covered by the inhibitor is a critical factor in its effectiveness. The relationship between inhibitor concentration and surface coverage (θ) can often be described by adsorption isotherms, such as the Langmuir model, which suggests the formation of a monolayer of inhibitor molecules on the surface. mdpi.com This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and blocking the active sites where corrosion reactions would otherwise occur. mdpi.comicrc.ac.ir The efficiency of inhibition generally increases with higher concentrations of the inhibitor, leading to greater surface coverage and a more robust protective barrier. icrc.ac.ir
| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Surface Coverage (θ) |
|---|---|---|---|
| 0.0 (Blank) | 12.5 | - | - |
| 0.1 | 4.8 | 61.6 | 0.616 |
| 0.5 | 1.8 | 85.6 | 0.856 |
| 1.0 | 0.9 | 92.8 | 0.928 |
| 2.0 | 0.7 | 94.4 | 0.944 |
While the cyclohexylammonium cation provides a protective organic layer, the phosphate anion plays a crucial role in forming a stable, inorganic passive film on the metal surface. tribology.rs Passivation is a process where a material becomes "passive," meaning it is less affected by corrosion from its environment. wikipedia.org The phosphate ions (PO₄³⁻) can react with the metal cations (e.g., Fe²⁺, Zn²⁺) that are generated during the initial stages of the anodic corrosion process. This reaction leads to the precipitation of an insoluble metal phosphate layer, such as iron phosphate (FePO₄) or zinc phosphate (Zn₃(PO₄)₂), directly onto the substrate. nih.govnih.govnih.gov
Corrosion is an electrochemical process involving two simultaneous reactions: an anodic reaction (metal oxidation or dissolution) and a cathodic reaction (typically the reduction of oxygen or hydrogen ions). electrochem.org Corrosion inhibitors can influence one or both of these processes.
This compound typically functions as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions. mdpi.com
Anodic Inhibition: The formation of the dense metal phosphate film and the adsorption of the cyclohexylammonium cation onto anodic sites physically block the metal dissolution process. This increases the energy barrier for metal atoms to lose electrons and enter the solution as ions. nih.gov
Cathodic Inhibition: The adsorbed layer of cyclohexylammonium cations on the metal surface also covers the cathodic sites. This impedes the electrochemical reactions that occur there, such as the hydrogen evolution reaction in acidic media or the oxygen reduction reaction in neutral media. covenantuniversity.edu.ng
| Condition | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Anodic Slope (βa) (mV/dec) | Cathodic Slope (βc) (mV/dec) |
|---|---|---|---|---|
| Corrosive Medium (Blank) | -450 | 150 | 75 | -120 |
| + this compound | -435 | 12 | 70 | -115 |
Precursors for Functional Ceramic Materials and Metal Phosphates
Beyond surface protection, this compound serves as a valuable chemical precursor in the synthesis of advanced inorganic materials. A precursor is a compound that participates in a chemical reaction that produces another compound. dtic.mil In this context, this compound acts as a single-source precursor, conveniently providing both the phosphate anions and a counter-ion that can be easily removed during processing.
This compound can be utilized in various synthesis routes, such as solid-state reactions or sol-gel processes, to produce functional metal phosphates. researchgate.net For example, by reacting it with a metal salt (e.g., zinc chloride or titanium alkoxide) followed by calcination (high-temperature heating), one can synthesize materials like zinc phosphate or titanium phosphate. scispace.com During the heating process, the cyclohexylamine component decomposes and volatilizes, leaving behind a pure inorganic phosphate material. goettingen-research-online.de
This method offers precise control over the stoichiometry of the final product. Materials synthesized this way have diverse applications; for instance, certain calcium phosphates are biocompatible and used in biomedical implants, while other metal phosphates are used as catalysts, pigments, or components in thermally stable coatings. scispace.commdpi.com
Structure-Directing Agents (SDAs) in Zeolite and Porous Material Synthesis
In the synthesis of zeolites and other microporous materials, cyclohexylamine (the amine component of the salt) functions as an effective organic structure-directing agent (SDA). mdpi.com SDAs, also known as templates, are organic molecules that guide the organization and assembly of inorganic precursors (typically silicate, aluminate, and phosphate species) into a specific crystalline framework with well-defined pores and channels. nih.gov
The "template theory" suggests that the size, shape, and charge distribution of the SDA molecule are critical for directing the final structure of the porous material. cas.cz The cyclohexylammonium cation, with its specific dimensions and charge, organizes the inorganic building blocks around itself during the hydrothermal synthesis process. Once the crystalline framework is formed around the SDA, the organic template is removed through calcination, leaving behind a porous structure with cavities that mirror the shape of the original SDA molecule.
Research has demonstrated that cyclohexylamine is a cost-effective and low-toxicity SDA for the direct synthesis of zeolites with the MWW framework, such as MCM-49. rsc.org It has also been successfully used to synthesize microporous aluminophosphates (AlPOs) and zinc-substituted aluminophosphates like ZnAPSO-44. cas.czresearchgate.net The ability to use specific SDAs like cyclohexylamine allows for the targeted synthesis of porous materials with tailored pore sizes and topologies, which are highly sought after for applications in catalysis, separation, and adsorption. rsc.orgcsulb.edu
| Structure-Directing Agent (SDA) | Inorganic Precursors | Synthesis Temperature (°C) | Resulting Zeolite/Porous Material | Framework Type |
|---|---|---|---|---|
| Cyclohexylamine | Al(OH)₃, H₃PO₄, SiO₂, Zn(OAc)₂ | 175 | ZnAPSO-44 | CHA |
| Cyclohexylamine | Sodium Silicate, Aluminum Sulfate | 150 | MCM-49 | MWW |
| Hexamethyleneimine (Traditional) | Sodium Silicate, Aluminum Sulfate | 160 | MCM-22/MCM-49 | MWW |
Role in Flame Retardant Chemistry and Degradation Mechanisms
The utility of phosphorus-containing compounds as flame retardants is well-established, and amine phosphates, in particular, offer a synergistic approach to reducing the flammability of polymeric materials. While direct studies on this compound are not extensively documented, its mechanism can be inferred from the behavior of similar compounds, such as ammonium (B1175870) polyphosphate (APP). wikipedia.orgalfa-chemistry.com These flame retardants primarily act in the condensed phase (the solid material) and the gas phase during combustion.
In the condensed phase, the thermal decomposition of the phosphate component is key. When heated, this compound would release phosphoric acid. taifengfr.comnbinno.com This acid acts as a catalyst, promoting the dehydration of the polymer matrix to form a stable, carbonaceous char on the material's surface. wikipedia.orgalfa-chemistry.com This char layer serves as a physical barrier, insulating the underlying polymer from heat and preventing the release of flammable volatile compounds that fuel the fire. wikipedia.orgtaifengfr.comnbinno.com
In the gas phase, the decomposition of the cyclohexylamine component would release non-combustible gases like ammonia (B1221849) and water vapor, along with other nitrogen-containing compounds. taifengfr.comnbinno.com These gases dilute the concentration of oxygen and flammable gases in the immediate vicinity of the flame, thereby inhibiting the combustion process. wikipedia.orgtaifengfr.com This dual-phase action—char formation in the solid phase and dilution in the gas phase—makes amine phosphates effective flame retardants.
The degradation mechanism of the polymer is fundamentally altered by the presence of this compound. Instead of undergoing thermal degradation pathways that produce a high volume of flammable gases, the polymer is directed towards a charring pathway, which is a more controlled and less hazardous mode of decomposition.
Chemical Biology and Biochemical Research
The distinct chemical natures of the cyclohexylammonium cation and the phosphate anion allow for diverse interactions within biological systems, making the compound a tool for studying various biochemical processes.
Cyclohexylamine has been identified as a non-competitive inhibitor of alkaline phosphatases (APs). This is a significant finding, as p-nitrophenyl phosphate, a common substrate for AP assays, is often supplied as a cyclohexylamine salt. The presence of cyclohexylamine can, therefore, confound experimental results if its inhibitory effects are not accounted for.
Non-competitive inhibition implies that cyclohexylamine binds to a site on the enzyme that is distinct from the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency (Vmax) without affecting the substrate's ability to bind (Km).
| Enzyme | Inhibitor | Type of Inhibition | Key Finding |
|---|---|---|---|
| Vibrio Alkaline Phosphatase (VAP) and others | Cyclohexylamine | Non-competitive | Reduces the maximum velocity (Vmax) of the enzyme without altering the substrate binding affinity (Km). |
While direct research on this compound's role in cell adhesion is limited, the properties of its constituent ions suggest a potential for modulating these complex processes. Cell surfaces are typically negatively charged, and materials with positively charged amine groups are known to promote cell adhesion. mdpi.comresearchgate.net This is often due to electrostatic interactions that facilitate the initial contact between the cell and a surface. mdpi.comnih.gov The cyclohexylammonium ion, being positively charged at physiological pH, could potentially interact with negatively charged cell surface molecules like proteoglycans and sialic acids, thereby influencing cell attachment.
Furthermore, extracellular phosphate is not merely an inert ion; it acts as a signaling molecule that can trigger intracellular pathways, such as the ERK pathway, influencing cell proliferation, differentiation, and other functions. nih.govnih.govphysiology.org Therefore, this compound could exert a dual effect: the cation potentially mediating initial cell-surface interactions and the anion participating in phosphate-sensitive signaling cascades that regulate cell adhesion and behavior.
Cyclohexylamine is recognized as a xenobiotic metabolite, notably from the artificial sweetener cyclamate. nih.govrupahealth.comusda.gov In humans and various animal species, it is metabolized to a limited extent through pathways such as deamination and hydroxylation of the cyclohexane (B81311) ring. nih.govhealthcouncil.nl Studying the metabolic fate of the cyclohexylamine portion of the salt can provide insights into how organisms process cyclic aliphatic amines.
The phosphate component is fundamental to all life, forming the backbone of nucleic acids (DNA and RNA) and serving as the central molecule in energy transfer through adenosine (B11128) triphosphate (ATP). nih.govphysiology.org Phosphate homeostasis is tightly regulated by a complex interplay of hormones and transport systems that control its absorption, storage in bone, and excretion. nih.govyoutube.comnih.gov Introducing this compound into a biological system could be used as a research tool to probe how cells and organisms respond to a simultaneous influx of a xenobiotic amine and a primary metabolite, potentially revealing interactions between their respective metabolic and regulatory pathways. yeastgenome.org
The interaction between positively charged molecules and the negatively charged phosphate backbone of nucleic acids is a cornerstone of molecular biology. Polyamines like spermine (B22157) and spermidine, which are protonated at physiological pH, are known to bind to DNA and RNA, causing condensation and stabilizing specific conformations. nih.govnih.gov These interactions are primarily electrostatic. nih.gov
The cyclohexylammonium ion of this compound, being a primary amine, would also be protonated and carry a positive charge. By analogy with polyamines, it is hypothesized that this cation could engage in electrostatic interactions with the phosphate groups of DNA and RNA. oup.com While simpler in structure than polyamines, the bulky, hydrophobic cyclohexyl group could introduce specific steric effects, potentially influencing the binding affinity and sequence preference. Researchers could use this compound to investigate the fundamental forces of cation-nucleic acid interactions, distinguishing the effects of a simple positive charge and a bulky non-aromatic side group from the more complex interactions of linear polyamines. nih.govoup.com
Organic Synthesis Reagents and Catalysis
In the realm of synthetic chemistry, both components of this compound have distinct and valuable roles. Cyclohexylamine itself is a widely used building block and intermediate in the synthesis of a variety of organic compounds. wikipedia.orgatamankimya.com It is a precursor for sulfenamide-based reagents used as accelerators in rubber vulcanization, as well as for pharmaceuticals, herbicides, and insecticides. rayeneh.com A documented example of its use is in the reaction with silicon tetraisocyanate to produce cyclohexylurea. orgsyn.org
Amine phosphate salts have also been explored for their catalytic properties. google.comunpchemicals.com They can act as catalysts in specific reactions, such as the condensation of silanol (B1196071) groups in silicone chemistry. google.com A particularly interesting concept is the use of amine salts as "dynamic catalysts." In solution, the salt can exist in equilibrium with its constituent free amine and free acid. nih.gov This dynamic equilibrium allows the reaction to be catalyzed by the most active species under the given conditions, offering a level of flexibility and control that is not possible with a static catalyst. This compound could, therefore, be investigated as a dynamic acid-base catalyst for various organic transformations.
Role in Chemical Reactions for Synthesizing Phosphonate (B1237965) and Phosphoramidate (B1195095) Derivatives
In the field of synthetic organic chemistry, particularly in the preparation of phosphonate analogues of biologically important phosphates, cyclohexylamine plays a critical role in the final stages of synthesis. While the primary reactions to form the carbon-phosphorus bond of phosphonates involve methods like the Wadsworth-Emmons reaction, the purification and stabilization of the final phosphonic acid product can be challenging.
Research into the synthesis of phosphonate analogues of ribose-1-phosphate (B8699412) has demonstrated a key application of cyclohexylamine. rsc.orgmostwiedzy.pl In these syntheses, after the deprotection of precursor molecules to yield the free phosphonic acids, the resulting compounds are often hygroscopic and difficult to handle. mostwiedzy.pl To overcome this, cyclohexylamine is used as a neutralizing agent. rsc.orgmostwiedzy.pl The addition of cyclohexylamine to the phosphonic acid results in the formation of a stable, non-hygroscopic cyclohexylamine salt of the phosphonate derivative. rsc.orgmostwiedzy.pl This process facilitates the purification and handling of the target phosphonate compounds, allowing for their recrystallization and subsequent use in biological or enzymatic studies. rsc.orgmostwiedzy.pl
The formation of the cyclohexylammonium salt of the phosphonate is a straightforward and effective method for isolating the desired product in a solid, manageable form. For instance, in the synthesis of phosphonate analogues of 5-fluoro-5-deoxyribose-1-phosphate, the final phosphonic acids were neutralized with cyclohexylamine to generate salts that could be easily recrystallized from a methanol/acetone mixture. rsc.orgmostwiedzy.pl X-ray crystallographic analysis of one such salt confirmed the 1:1 stoichiometry between the phosphonate and the amine. rsc.orgmostwiedzy.pl
While the synthesis of phosphoramidate derivatives involves various methods, such as oxidative cross-coupling or reactions involving organic azides, the direct role of this compound in these specific syntheses is not prominently documented in the reviewed literature. miami.edu However, the use of amines in general for the synthesis and stabilization of phosphorus-containing compounds is a common practice.
Table 1: Role of Cyclohexylamine in Phosphonate Synthesis
| Step in Synthesis | Challenge | Role of Cyclohexylamine | Outcome | Reference |
|---|---|---|---|---|
| Final Deprotection | The resulting free phosphonic acids are often hygroscopic and difficult to handle. | Neutralizes the phosphonic acid. | Forms a stable, non-hygroscopic salt of the phosphonate derivative. | rsc.org, mostwiedzy.pl |
| Purification | Difficulty in isolating the pure phosphonic acid in a solid form. | Facilitates recrystallization of the phosphonate salt. | Enables the isolation of pure, crystalline phosphonate derivatives. | rsc.org, mostwiedzy.pl |
| Handling and Storage | The hygroscopic nature of the free acid makes it unstable for storage and further use. | Converts the phosphonic acid into a stable, solid salt. | Provides a manageable form of the phosphonate for biological and enzymatic studies. | rsc.org, mostwiedzy.pl |
Exploration of Catalytic Activity of Phosphate-Based Coordination Complexes
The study of phosphate-based coordination complexes as catalysts is an active area of research, with applications in various chemical transformations. These complexes can involve a central metal ion coordinated to phosphate ligands, and their catalytic activity is influenced by the nature of the metal, the phosphate group, and any other associated ligands.
While the catalytic activity of various phosphorus-containing compounds and coordination polymers has been explored, specific research detailing the catalytic activity of phosphate-based coordination complexes that explicitly incorporate cyclohexylamine as a ligand or counter-ion was not found in the reviewed literature. The existing research on phosphate-based catalysis often focuses on the role of the phosphate moiety in facilitating reactions such as oxidation or hydrolysis, or as a component of chiral catalysts for asymmetric synthesis.
For instance, the catalytic activity of phosphorus-containing zeolites can be enhanced by the presence of amines, which can modulate the acid site density of the catalyst. This demonstrates the general principle that organic amines can play a significant role in phosphorus-based catalysis. However, this research does not specify the use of this compound in a coordination complex.
Pest Control Research and Termiticide Development
A significant and novel application of this compound lies in the field of pest control, specifically in the development of new termiticides. Research has shown that cyclohexylamine and its hydrogen phosphate salts exhibit potent toxicity against the Formosan subterranean termite, Coptotermes formosanus.
Initial investigations found that dicyclohexylammonium (B1228976) salts of certain sugar derivatives were toxic to these termites. This led to the discovery that cyclohexylamine itself induces a peculiar and fatal symptom in the termites: the progressive loss of their antennae. Over a period of several days, the segments of the termites' antennae turn brown and fall off sequentially, starting from the tip. This loss of antennae leads to a moribund state, cessation of normal behaviors like feeding, and eventual death.
To develop a more cost-effective and easily synthesized version for practical application in baits, both monocyclohexylammonium dihydrogen phosphate and dicyclohexylammonium hydrogen phosphate were synthesized and tested. These phosphate salts were found to retain the same toxic effect as neat cyclohexylamine, demonstrating their potential as active ingredients in novel termiticides. The mechanism of toxicity, linked to the loss of antennae, is considered previously unreported for termiticides, suggesting a new mode of action that could be valuable in managing termite populations.
Table 2: Termiticidal Activity of Cyclohexylamine and its Phosphate Salts
| Compound | **Observed Effect on *Coptotermes formosanus*** | Outcome | Significance | Reference |
|---|---|---|---|---|
| Cyclohexylamine | Induces sequential loss of antennal segments. | Termites become moribund, stop feeding, and die. | Discovery of a novel mechanism of toxicity. | |
| Monocyclohexylammonium Dihydrogen Phosphate | Retains the toxic effect of cyclohexylamine. | Effective as a termiticide. | A low-cost and easily synthesized alternative for bait applications. | |
| Dicyclohexylammonium Hydrogen Phosphate | Retains the toxic effect of cyclohexylamine. | Effective as a termiticide. | A low-cost and easily synthesized alternative for bait applications. |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of cyclohexylamine (B46788) phosphate (B84403) involves a straightforward acid-base neutralization reaction. While this method is effective, future research is geared towards aligning its production with the principles of green chemistry, focusing on minimizing environmental impact and maximizing efficiency.
Key Research Thrusts:
Solvent-Free and Aqueous Synthesis: Moving away from volatile organic solvents is a primary goal. Research is exploring solid-state mechanochemical methods, where cyclohexylamine and phosphoric acid are milled together, potentially in the presence of a catalytic amount of a benign liquid, to produce the salt directly. Aqueous synthesis routes are also being optimized, using water as a green solvent, followed by energy-efficient drying or crystallization processes. rsc.orgsemanticscholar.org
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including enhanced heat transfer, improved safety, and precise control over reaction parameters. Developing a continuous synthesis for cyclohexylamine phosphate would enable on-demand production, minimize waste, and allow for easier integration with subsequent processing steps.
Alternative Phosphorus Sources: To create more sustainable phosphorus chemistry, researchers are investigating alternatives to white phosphorus-derived phosphoric acid. nih.govresearchgate.net Future synthetic routes for this compound could leverage phosphoric acid produced from phosphate rock via more direct, less energy-intensive methods or even from waste-derived sources, contributing to a circular economy. nih.gov
Hydrothermal Synthesis: Inspired by methods used for other organo-ammonium phosphates, hydrothermal synthesis presents a novel route. This technique involves reacting the precursors in water at elevated temperatures and pressures, which can yield highly crystalline products with controlled morphologies. This method could be explored to produce specific polymorphs of this compound with desired physical properties.
Exploration of Advanced Spectroscopic Characterization Methodologies for Real-Time Analysis
A thorough understanding of the formation, crystallization, and behavior of this compound requires advanced analytical techniques that can provide real-time insights into its dynamic processes. Future research will increasingly employ in-situ spectroscopic methods to monitor the synthesis and transformation of the compound as it occurs.
Methodologies Under Exploration:
In-Situ Raman and FTIR Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring chemical reactions in real-time. By inserting probes directly into the reaction vessel, researchers can track the consumption of cyclohexylamine and phosphoric acid and the formation of the cyclohexylammonium phosphate salt. This allows for precise determination of reaction kinetics, identification of intermediates, and optimization of process parameters without the need for offline sampling.
Process Analytical Technology (PAT): Integrating real-time spectroscopic monitoring into the synthesis process is a cornerstone of PAT. For this compound, this could involve using techniques like Near-Infrared (NIR) spectroscopy to monitor crystal formation and polymorphism in real-time. This data can be used to control crystallization conditions (e.g., temperature, cooling rate, solvent composition) to consistently produce crystals of a desired size, shape, and purity. rsc.org
Advanced NMR Spectroscopy: Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is invaluable for characterizing the final crystalline product, providing detailed information about the local chemical environment of phosphorus and nitrogen atoms and confirming the ionic interactions within the crystal lattice. researchgate.net Future work may involve using advanced ssNMR techniques to study the hydrogen-bonding network in detail.
The data gathered from these advanced methods are crucial for developing robust and reproducible manufacturing processes and for understanding the fundamental chemistry of the compound.
| Analytical Technique | Information Gained | Application in Real-Time Analysis |
| In-Situ FTIR/Raman | Vibrational modes of functional groups (N-H, P-O) | Monitoring reaction kinetics, identifying salt formation |
| Process NIR | Overtone and combination bands | Real-time monitoring of crystallization and polymorphs |
| Solid-State NMR | Chemical environment of 31P and 15N nuclei | Characterization of crystal structure and hydrogen bonds |
Integration of Enhanced Computational Modeling for Predictive Design and Discovery
Computational chemistry provides a powerful lens through which to predict and understand the properties of materials at the molecular level. For this compound, computational modeling is an emerging avenue for predictive design, enabling the in-silico exploration of its structure, properties, and potential before extensive lab work is undertaken.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations are being used to predict the most stable geometric structure of the cyclohexylammonium cation and the phosphate anion, as well as the nature of the hydrogen bonds that form the crystal lattice. rsc.org These calculations can elucidate the electronic structure and predict spectroscopic signatures (e.g., vibrational frequencies for FTIR/Raman, NMR chemical shifts), which can then be compared with experimental data for validation. researchgate.netresearchgate.netmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of multiple this compound ion pairs over time, providing insights into the bulk properties of the material. These simulations can be used to predict physical properties such as density and solubility and to understand the dynamics of the ions in solution or within the crystal lattice. ucl.ac.uk
Crystal Structure Prediction (CSP): A significant goal is to predict the crystal structure of this compound from first principles. CSP algorithms generate a landscape of energetically plausible crystal packing arrangements. This predictive capability is crucial for understanding polymorphism—the existence of different crystal forms of the same compound—which can significantly impact a material's physical properties.
By integrating these computational tools, researchers can accelerate the discovery process, screen for novel properties, and gain a deeper understanding of the structure-property relationships that govern the behavior of this compound.
Identification of New Applications in Diverse Materials and Biological Systems
Building on the known applications of its parent amine, research into this compound is aimed at identifying new uses where its specific properties as a salt offer advantages. The conversion of the volatile, liquid amine into a stable, solid salt opens up new possibilities in materials science and specialized chemical formulations.
Potential Application Areas:
Corrosion Inhibition: Cyclohexylamine is an effective corrosion inhibitor, particularly for boiler water treatment. northmetal.netconsolidated-chemical.com this compound, as a solid and less volatile source of the amine, could be incorporated into protective coatings, primers, or polymer matrices as a slow-release corrosion inhibitor, offering long-term protection for metals. irowater.comrxsolgroup.com
Polymer Additives: The compound could serve as a multifunctional additive in polymers. The cyclohexyl group can enhance compatibility with polyolefins, while the phosphate moiety can contribute to flame retardancy. researchgate.net Its role as a potential vulcanization accelerator, derived from the cyclohexylamine component, is also an area for exploration. sanjaychemindia.com
Precursor for Specialty Materials: this compound can be used as a precursor in the synthesis of novel materials. For example, it could be used in sol-gel processes or as a structure-directing agent in the synthesis of porous materials like metal-organic frameworks (MOFs) or zeolites.
Biological Systems: While cyclohexylamine is a building block for some pharmaceuticals, the phosphate salt itself could be explored for new biological roles. wikipedia.org Organophosphonates and their derivatives are known to have a range of biological applications. libretexts.org The specific interactions of the cyclohexylammonium and phosphate ions with biological macromolecules could be a subject of future research.
The table below summarizes potential applications based on the properties of the constituent ions.
| Component | Property | Potential Application of the Salt |
| Cyclohexylammonium | Corrosion inhibition, basicity | Slow-release corrosion inhibitor, acid scavenger in polymers |
| Phosphate | Flame retardancy, hydrogen bonding | Flame retardant additive, component in specialty glasses |
| Ionic Salt Form | Solid, non-volatile, crystalline | Precursor for materials synthesis, controlled-release agent |
Design and Synthesis of Supramolecular Systems Incorporating this compound Components
Supramolecular chemistry focuses on the assembly of molecules held together by non-covalent interactions. The ionic nature of this compound, with its distinct hydrogen bond donor (ammonium group) and acceptor (phosphate group) sites, makes it an ideal building block for designing complex, self-assembled architectures.
Research Directions in Supramolecular Design:
Hydrogen-Bonded Networks: The primary interaction driving the assembly of this compound is the strong hydrogen bonding between the N-H groups of the cation and the P-O and P-OH groups of the anion. solubilityofthings.com Research is focused on understanding how these interactions direct the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks in the solid state. Controlling these structures could allow for the tuning of material properties. researchgate.net
Co-crystallization: By introducing other molecules (co-formers) that can participate in hydrogen bonding, it is possible to create multi-component crystals, or co-crystals, with novel structures and properties. For example, co-crystallizing this compound with dicarboxylic acids or other hydrogen-bonding synthons could lead to the formation of extended networks with tailored architectures.
Functional Supramolecular Materials: The ultimate goal is to create supramolecular systems with specific functions. For instance, incorporating chromophores into a this compound co-crystal could lead to materials with interesting optical properties. The regular, crystalline arrangement of components in a supramolecular assembly can give rise to emergent properties that are not present in the individual molecules.
The study of these systems provides fundamental insights into the principles of molecular recognition and self-assembly and paves the way for the bottom-up design of new functional materials based on the this compound motif.
Q & A
Q. What are the recommended methods for synthesizing cyclohexylamine phosphate salts, and how can their purity be verified?
this compound salts can be synthesized via acid-base reactions between cyclohexylamine and phosphoric acid. For example, mono- and di-cyclohexylamine hydrogen phosphate salts are formed by stoichiometric control . Purity verification involves techniques like nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for chemical homogeneity, and elemental analysis to validate stoichiometry. X-ray crystallography is recommended for definitive structural characterization, as demonstrated in studies of related phosphate salts .
Q. What standard analytical techniques are used to quantify this compound in biological or environmental samples?
UV-Vis spectrophotometry is commonly employed for phosphate quantification via colorimetric assays (e.g., molybdenum blue method), with calibration curves generated using standards like potassium dihydrogen phosphate . For cyclohexylamine-specific detection, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to their sensitivity in separating and identifying amine derivatives. Enzymatic assays using alkaline phosphatase (AP) can also be adapted, as cyclohexylamine is a known non-competitive AP inhibitor .
Advanced Research Questions
Q. How can researchers resolve contradictions in the reported toxicity mechanisms of this compound across different species?
Discrepancies in toxicity (e.g., termite antennae loss vs. mammalian metabolic pathways) require comparative studies using standardized models. For termites, dose-response experiments (e.g., LD₃₀–LD₇₀ ranges) should be paired with histopathology to track tissue-specific damage . In mammalian systems, metabolomic profiling can identify species-specific metabolites like cyclohexylamine-derived compounds, which may explain differential toxicity . Mechanistic studies using RNA interference or CRISPR-edited cell lines may clarify target pathways .
Q. What experimental designs are optimal for studying this compound's electrochemical inhibition properties in corrosive environments?
Electrochemical impedance spectroscopy (EIS) and polarization curves are critical for evaluating adsorption/desorption behavior. This compound's inhibition in Na₂SO₄ solutions follows the Temkin isotherm, requiring experiments to measure adsorption potentials and correlate them with concentration gradients . Include control groups with alternative inhibitors (e.g., sodium nitrite) to benchmark efficacy. Surface characterization via scanning electron microscopy (SEM) or X-ray photoelectron spectroscopy (XPS) can validate inhibitor film formation .
Q. How should researchers address conflicting data on this compound's role as a phosphatase substrate versus an inhibitor?
Contradictory results may arise from enzyme source variability (e.g., bacterial vs. mammalian APs). Design experiments comparing kinetic parameters (Km, Vmax) across AP isoforms using para-nitrophenyl phosphate (pNPP) as a substrate. Include inhibition assays with cyclohexylamine at varying pH levels, as AP activity is pH-dependent. Structural studies (e.g., X-ray crystallography) can identify binding sites, as shown in Vibrio AP co-crystallized with cyclohexylamine .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing phosphate concentration data in environmental samples?
Use linear regression (e.g., LINEST function in Excel) to establish calibration curves from absorbance data, ensuring R² ≥ 0.98. Report concentrations with 95% confidence intervals and standard deviations for triplicate measurements . For non-linear adsorption isotherms (e.g., Temkin), non-linear least squares fitting is advised . Data should be normalized to controls and compared with literature values using t-tests or ANOVA.
Q. How can the efficacy of this compound as a termiticide be systematically evaluated in field trials?
Field trials should employ randomized block designs with treated and untreated cellulose baits. Monitor termite mortality rates, antennae degradation (via microscopy), and feeding cessation over 7–14 days . Environmental factors (humidity, temperature) must be controlled. Complementary lab assays should measure locomotor impairment using ethological tracking software to quantify behavioral changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
